N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
CAS No.: 957498-23-6
Cat. No.: VC21517099
Molecular Formula: C16H21N3O2
Molecular Weight: 287.36g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 957498-23-6 |
---|---|
Molecular Formula | C16H21N3O2 |
Molecular Weight | 287.36g/mol |
IUPAC Name | N-(4-methoxyphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
Standard InChI | InChI=1S/C16H21N3O2/c1-11-12(2)18-19(13(11)3)10-9-16(20)17-14-5-7-15(21-4)8-6-14/h5-8H,9-10H2,1-4H3,(H,17,20) |
Standard InChI Key | MWQMLFVMXYZIEA-UHFFFAOYSA-N |
SMILES | CC1=C(N(N=C1C)CCC(=O)NC2=CC=C(C=C2)OC)C |
Canonical SMILES | CC1=C(N(N=C1C)CCC(=O)NC2=CC=C(C=C2)OC)C |
Introduction
Chemical Properties and Physical Characteristics
Basic Physicochemical Properties
The physicochemical properties of N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide are fundamental to understanding its behavior in biological systems and potential applications. Table 1 presents the key properties of this compound based on available data and structural analysis.
Table 1: Physicochemical Properties of N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
These properties indicate that the compound likely exhibits moderate lipophilicity with sufficient hydrogen bonding capabilities to interact with biological targets. The presence of multiple rotatable bonds suggests conformational flexibility, which could allow the molecule to adapt its shape for optimal binding to receptors or enzyme active sites.
Structural Analysis and Conformation
The three-dimensional structure of N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is characterized by several important conformational aspects:
The pyrazole ring is planar and aromatic, with the three methyl substituents oriented out of the plane of the ring. These methyl groups create a hydrophobic region that can influence the molecule's interactions with protein binding sites. The connection of the propanamide chain to the N1 position of the pyrazole creates a specific geometric arrangement that positions the rest of the molecule relative to this heterocyclic core.
The phenyl ring with its para-methoxy substituent forms another planar aromatic system. The methoxy group can rotate around the C-O bond, allowing for different orientations that may optimize hydrogen bonding interactions. The relative orientation of the phenyl and pyrazole rings is determined by the conformation of the propanamide linker, which can position these aromatic systems for potential π-π stacking interactions with aromatic residues in proteins.
Synthetic Approaches and Preparation Methods
Step | Reaction Type | Starting Materials | Reagents/Conditions | Outcome |
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1 | Pyrazole Formation | Appropriate hydrazine derivative and 2,4-pentanedione | Acidic conditions, heat | 3,4,5-trimethyl-1H-pyrazole |
2 | N-Alkylation | 3,4,5-trimethyl-1H-pyrazole and 3-bromopropionic acid (or ester) | Base (K2CO3, NaH), polar aprotic solvent (DMF), 50-80°C | 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid |
3 | Amide Formation | Product from Step 2 and 4-methoxyaniline | Coupling agent (EDC/HOBt, HATU), base (DIPEA), DCM, 0°C to RT | N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide |
The first step involves the formation of the pyrazole ring, typically through the condensation of a hydrazine derivative with a suitable dicarbonyl compound. For 3,4,5-trimethylpyrazole, 2,4-pentanedione (acetylacetone) would be an appropriate starting material.
The second step introduces the propionic acid chain through N-alkylation of the pyrazole. This reaction requires careful control of conditions to ensure alkylation occurs at the desired N1 position rather than the N2 position of the pyrazole.
The final step involves the formation of the amide bond between the carboxylic acid group and 4-methoxyaniline. This step typically employs standard peptide coupling reagents to activate the carboxylic acid and promote amide formation under mild conditions.
Reaction Considerations and Optimization
Several factors need to be considered during the synthesis of N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide to ensure high yield and purity:
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Regioselectivity in pyrazole alkylation: Pyrazoles can potentially be alkylated at either the N1 or N2 position. Controlling the reaction conditions (solvent, base, temperature) is crucial for achieving selectivity for the N1 position required in the target compound.
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Amide coupling efficiency: The formation of the amide bond between the carboxylic acid and aniline can be influenced by various factors including the choice of coupling reagent, base, and reaction conditions. Modern coupling reagents such as HATU or EDC/HOBt typically provide good yields under mild conditions.
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Purification strategy: Chromatographic techniques such as silica gel column chromatography are commonly employed for the purification of heterocyclic compounds. The choice of eluent system would depend on the polarity and solubility properties of the target compound and potential impurities.
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Scale-up considerations: When scaling up the synthesis, factors such as heat transfer, mixing efficiency, and safety aspects need to be carefully evaluated. Modifications to the synthetic procedure may be necessary when transitioning from laboratory to larger scale production.
Optimization of these reaction parameters would be essential for developing a robust and efficient synthetic route for N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, particularly if the compound shows promising biological activity that warrants larger-scale production.
Structural Comparisons and Analog Analysis
Comparison with Related Pyrazole Derivatives
Comparing N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide with structurally related compounds provides insights into potential structure-activity relationships and chemical behavior. Several related compounds identified in the search results share common structural elements but differ in specific substitution patterns.
Table 3: Comparison of N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide with Related Compounds
The compound N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is particularly noteworthy due to its close structural similarity to our target compound. The key difference is the presence of an acetyl group instead of a methoxy group on the phenyl ring, which would significantly alter the electronic properties of this portion of the molecule. The acetyl group is electron-withdrawing, while the methoxy group is electron-donating, potentially leading to different interactions with biological targets.
Another interesting analog is N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-5-morpholin-4-ylpentanamide , which maintains the methoxyphenyl group but has a completely different arrangement of the pyrazole connection. This compound connects the methoxyphenyl to the pyrazole itself rather than through an amide linkage, creating a distinctly different three-dimensional structure that would interact differently with potential binding sites.
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